1-Azido-4-iodobutane

Description

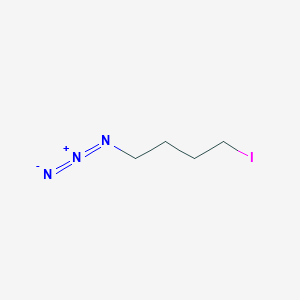

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-iodobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZUACRCBPIEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625325 | |

| Record name | 1-Azido-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148759-55-1 | |

| Record name | 1-Azido-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-azido-4-iodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 1-azido-4-iodobutane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of azide and iodo functionalities in the development of novel therapeutic agents and molecular probes. This document outlines key experimental protocols, presents quantitative data in a comparative format, and includes logical diagrams to illustrate the reaction pathways.

Introduction

This compound is a linear alkyl chain functionalized with an azide group at one terminus and an iodine atom at the other. This unique structure allows for orthogonal chemical modifications. The azide group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), while the iodo group is an excellent leaving group for nucleophilic substitution reactions or can be used in various coupling reactions. This versatility makes this compound a key intermediate in the synthesis of complex organic molecules.

Synthetic Strategies

The synthesis of this compound can be approached through several key pathways, primarily involving nucleophilic substitution reactions on 1,4-dihalobutane precursors. The two most common strategies are:

-

Two-Step Synthesis from 1,4-Dibromobutane or 1,4-Dichlorobutane: This approach involves the initial mono-azidation of a commercially available 1,4-dihalobutane, followed by a halide exchange (Finkelstein) reaction to replace the remaining halogen with iodine.

-

Direct Mono-azidation of 1,4-Diiodobutane: This method involves the selective reaction of one equivalent of an azide salt with 1,4-diiodobutane.

Below, we delve into the detailed experimental protocols for these synthetic routes.

Experimental Protocols

Method 1: Two-Step Synthesis via 1-Azido-4-bromobutane

This method is often preferred due to the lower cost and ready availability of 1,4-dibromobutane.

Step 1: Synthesis of 1-Azido-4-bromobutane

This step involves the nucleophilic substitution of one bromide in 1,4-dibromobutane with sodium azide. Controlling the stoichiometry is crucial to minimize the formation of the diazide byproduct.

-

Reaction: Br-(CH₂)₄-Br + NaN₃ → N₃-(CH₂)₄-Br + NaBr

-

Experimental Procedure:

-

To a solution of 1,4-dibromobutane (1.0 eq) in dimethylformamide (DMF), add sodium azide (0.8-1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 1-azido-4-bromobutane by column chromatography on silica gel.

-

Step 2: Finkelstein Reaction to Yield this compound

The Finkelstein reaction is a classic method for converting alkyl bromides or chlorides to alkyl iodides.

-

Reaction: N₃-(CH₂)₄-Br + NaI → N₃-(CH₂)₄-I + NaBr

-

Experimental Procedure:

-

Dissolve 1-azido-4-bromobutane (1.0 eq) in acetone.

-

Add a stoichiometric excess of sodium iodide (1.5-2.0 eq).

-

Reflux the reaction mixture for 4-8 hours. The precipitation of sodium bromide drives the reaction to completion.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Method 2: Direct Mono-azidation of 1,4-Diiodobutane

This method offers a more direct route but requires careful control to avoid the formation of 1,4-diazidobutane.

-

Reaction: I-(CH₂)₄-I + NaN₃ → N₃-(CH₂)₄-I + NaI

-

Experimental Procedure:

-

Dissolve 1,4-diiodobutane (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add sodium azide (0.9-1.0 eq) portion-wise at room temperature. Using a slight excess of the dihalide can favor mono-substitution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC to maximize the formation of the mono-azide product.

-

Work-up the reaction as described in Method 1, Step 1.

-

Purification by column chromatography is essential to separate the desired product from unreacted starting material and the diazide byproduct.

-

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Method 1 (Two-Step) | ||||||

| Step 1: Mono-azidation | 1,4-Dibromobutane | Sodium Azide | DMF | 50-60 | 12-24 | 30-60 |

| Step 2: Finkelstein Reaction | 1-Azido-4-bromobutane | Sodium Iodide | Acetone | Reflux (56) | 4-8 | 80-95 |

| Method 2 (Direct Azidation) | 1,4-Diiodobutane | Sodium Azide | Acetone/DMF | 25-40 | 12-24 | 40-70 |

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

An In-depth Technical Guide to 1-azido-4-iodobutane: A Bifunctional Linker for Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-azido-4-iodobutane. This bifunctional linker is of significant interest in the fields of chemical biology and drug development due to its azido and iodo functionalities, which allow for sequential or orthogonal conjugation reactions, most notably "click chemistry."

Chemical Structure and Properties

This compound is a linear alkyl chain functionalized with an azide group at one terminus and an iodine atom at the other. This arrangement makes it a valuable tool for introducing an azide moiety into a molecule through nucleophilic substitution at the iodo-end, or for participating in reactions characteristic of alkyl iodides and azides.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8IN3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 148759-55-1 | PubChem[1] |

| Molecular Weight | 225.03 g/mol | PubChem[1] |

| Exact Mass | 224.97629 Da | PubChem[1] |

| SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |

| InChI | InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | PubChem[1] |

| InChIKey | QVZUACRCBPIEKQ-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Synthesis of this compound

Disclaimer: A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public domain. The following procedure is a plausible method based on the principles of nucleophilic substitution, utilizing 1,4-diiodobutane as a starting material. This protocol should be considered theoretical and requires optimization and validation.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,4-diiodobutane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diiodobutane (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: The reaction conditions, including temperature and reaction time, may require optimization to maximize the yield of the mono-substituted product and minimize the formation of the di-azido byproduct.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals | Rationale/Comparison |

| ¹H NMR | δ ~3.3-3.1 (t, 2H, -CH₂-I)δ ~3.4-3.2 (t, 2H, -CH₂-N₃)δ ~2.0-1.7 (m, 4H, -CH₂-CH₂-) | The chemical shifts are estimated based on the known spectra of 1-iodobutane, with adjustments for the electron-withdrawing effect of the azide group.[2] |

| ¹³C NMR | δ ~55-50 (-CH₂-N₃)δ ~35-30 (-CH₂-)δ ~30-25 (-CH₂-)δ ~10-5 (-CH₂-I) | Based on the ¹³C NMR spectrum of 1-iodobutane and the expected influence of the azide group.[3][4] |

| FTIR (cm⁻¹) | ~2100 (strong, sharp, N₃ stretch)~2950-2850 (C-H stretch)~1250 (C-N stretch)~500 (C-I stretch) | The most characteristic peak will be the strong azide stretch around 2100 cm⁻¹. Other peaks are typical for alkyl chains.[5] |

| Mass Spec (m/z) | [M-N₂]⁺, [M-I]⁺, [C₄H₈N₃]⁺, [C₄H₈I]⁺ | Fragmentation is expected to occur via loss of nitrogen from the azide group and loss of the iodine atom. |

Applications in Drug Development and Research

This compound serves as a heterobifunctional crosslinker, enabling the connection of two different molecules. The iodo group can be displaced by a nucleophile to attach the linker to a substrate, while the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual reactivity is highly valuable in the construction of complex biomolecules and drug delivery systems.

Bioconjugation and Drug Delivery

A primary application of this compound is in the field of bioconjugation, where it can be used to link targeting ligands, imaging agents, or therapeutic payloads to biomolecules such as proteins, peptides, or nucleic acids.

The following workflow illustrates a general strategy for using this compound to conjugate a drug molecule to a protein.

Caption: General workflow for drug-protein conjugation.

This strategy allows for the precise and efficient coupling of molecules, which is a cornerstone of modern drug development, including the synthesis of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

References

- 1. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docbrown.info [docbrown.info]

- 3. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1,4-Diiodobutane(628-21-7) 13C NMR [m.chemicalbook.com]

- 5. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

properties of 1-azido-4-iodobutane

An In-Depth Technical Guide to 1-Azido-4-iodobutane

Abstract

This compound is a heterobifunctional crosslinking agent of significant interest to researchers in chemical biology, drug development, and materials science. Its molecular structure incorporates two distinct reactive moieties: a terminal azide group and a primary iodo group. This unique arrangement allows for sequential or orthogonal conjugation strategies. The iodide serves as a versatile leaving group for nucleophilic substitution reactions, enabling attachment to substrates such as proteins or surfaces. The azide group is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, reactivity, and applications of this compound.

Physicochemical Properties

The fundamental are summarized below. Direct experimental data for properties such as density and boiling point are not widely reported; therefore, data for the related compound, 1-iodobutane, is provided for comparison.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈IN₃ | PubChem[1] |

| Molecular Weight | 225.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 148759-55-1 | PubChem[1] |

| Canonical SMILES | C(CCI)CN=[N+]=[N-] | PubChem[1] |

Table 2: Comparative Properties of 1-Iodobutane

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉I |

| Molecular Weight | 184.02 g/mol |

| Density | 1.617 g/mL at 25 °C |

| Boiling Point | 130-131 °C |

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Synthesis and Purification

This compound is typically synthesized via a nucleophilic substitution reaction from a commercially available precursor, such as 1,4-diiodobutane. The process involves the displacement of one iodide atom with an azide salt.

Experimental Protocol: Synthesis from 1,4-Diiodobutane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diiodobutane (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, 1.1 equivalents) to the solution. Caution: Sodium azide is highly toxic.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Spectroscopic and Analytical Data

The structural identity and purity of this compound can be confirmed using standard analytical techniques. The expected spectral characteristics are detailed below.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| IR Spectroscopy | Azide (N≡N) stretch | ~2100 cm⁻¹ (strong, sharp) |

| C-H stretch (alkyl) | ~2850-2960 cm⁻¹ | |

| C-I stretch | ~500-600 cm⁻¹[2] | |

| ¹H NMR | I-CH₂- | ~3.2 ppm (triplet) |

| N₃-CH₂- | ~3.3 ppm (triplet) | |

| -CH₂-CH₂- | ~1.7-2.0 ppm (multiplet) | |

| ¹³C NMR | I-CH₂- | ~5-10 ppm |

| N₃-CH₂- | ~50-55 ppm | |

| Internal -CH₂- carbons | ~30-35 ppm |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 225 |

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide functional group.[3] Additional peaks corresponding to alkyl C-H stretching and C-I stretching are also expected.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four methylene groups. The protons on the carbon adjacent to the iodine atom (I-CH₂) are expected to be the most deshielded, appearing furthest downfield.[4][5] The protons on the carbon adjacent to the azide group (N₃-CH₂) will also be downfield. The ¹³C NMR spectrum should display four signals, with the carbons bonded to the electronegative iodine and azide groups showing distinct chemical shifts.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (225.03). Common fragmentation patterns would include the loss of a nitrogen molecule (N₂) from the azide group and cleavage of the carbon-iodine bond.

Reactivity and Applications in Drug Development

This compound is a powerful tool for covalently modifying molecules and surfaces. Its utility stems from the orthogonal reactivity of its two functional groups.

Heterobifunctional Crosslinking

The molecule's primary application is as a heterobifunctional crosslinker.

-

SN2 Reaction at the Iodide Terminus: The carbon-iodine bond is susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, allowing for efficient reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins), amines, and carboxylates. This reaction forms a stable covalent bond, tethering the azido-butane moiety to the target molecule.

-

Click Chemistry at the Azide Terminus: The azide group remains inert during the initial nucleophilic substitution. It is then available for highly specific and efficient "click" reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which reacts with a terminal alkyne to form a chemically robust 1,4-disubstituted 1,2,3-triazole ring.[7][8] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[9][10][11]

Experimental Workflow: Bioconjugation

A typical workflow for using this compound to link a drug or imaging agent to a protein involves two main stages: functionalization and click ligation.

This strategy is widely used for:

-

Drug Conjugation: Attaching cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs).

-

Fluorescent Labeling: Linking fluorescent dyes to proteins or nucleic acids for imaging studies.[12][13]

-

Surface Immobilization: Anchoring biomolecules to surfaces for the development of biosensors and microarrays.

Safety and Handling

This compound should be handled with care by trained personnel in a laboratory setting. The primary hazards are associated with its functional groups.

Table 4: Safety and Handling Precautions

| Hazard Category | Description and Precautions |

|---|---|

| Toxicity | Organic azides and alkyl halides can be toxic if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated chemical fume hood. |

| Explosion Risk | Low molecular weight organic azides can be explosive, sensitive to heat, shock, and friction. Avoid heating neat material. Solutions are generally safer to handle. |

| Reactivity | Reacts with strong oxidizing and reducing agents. Contact with strong acids can produce highly toxic and explosive hydrazoic acid (HN₃). |

| Personal Protective\nEquipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |

| Storage | Store in a cool, dark, and well-ventilated area away from incompatible materials. Keep container tightly sealed. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste requires specialized disposal procedures. |

References

- 1. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. docbrown.info [docbrown.info]

- 5. 1-Iodobutane(542-69-8) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Click Chemistry [organic-chemistry.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. labinsights.nl [labinsights.nl]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry | AAT Bioquest [aatbio.com]

- 12. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-[125I]iodobenzene. Labelling of the chromophore-attachment domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-[125I]iodobenzene. Labelling of the chromophore-attachment domain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Azido-4-iodobutane: A Bifunctional Linker for Advanced Bioorthogonal and Drug Delivery Applications

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 1-azido-4-iodobutane, a hetero-bifunctional crosslinking reagent. Its unique combination of a terminal azide and a primary iodo group makes it a valuable tool in bioconjugation, drug delivery systems, and the development of molecular probes. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and workflow diagrams.

Core Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 148759-55-1 .[1]

Physicochemical and Safety Data

| Property | This compound | 1,4-Diiodobutane (Precursor) |

| CAS Number | 148759-55-1[1] | 628-21-7[4] |

| Molecular Formula | C4H8IN3[1] | C4H8I2[5] |

| Molecular Weight | 225.03 g/mol [1] | 309.91 g/mol [5] |

| Appearance | Not specified (expected to be a liquid) | Light brown liquid[5] |

| Boiling Point | Not specified | 147 - 152 °C @ 26 mmHg[5] |

| Melting Point | Not specified | 6 °C[5] |

| Density | Not specified | 2.3500 g/cm³[5] |

| Solubility | Not specified | Insoluble in water[5] |

| Storage | Store in a cool, dry, well-ventilated place. | Store in a cool, dry, well-ventilated place.[5] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of one of the iodo groups of 1,4-diiodobutane with an azide salt. The following is a generalized protocol:

Materials:

-

1,4-diiodobutane

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,4-diiodobutane in anhydrous DMF.

-

Add a stoichiometric equivalent of sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by TLC.

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

If necessary, purify the crude product by silica gel column chromatography to obtain pure this compound.

Characterization: The purified product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Protocol

This compound is an ideal reagent for copper-catalyzed "click" reactions to conjugate with alkyne-containing molecules.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Microcentrifuge tubes

Procedure:

-

Prepare stock solutions of all reagents in an appropriate solvent (e.g., water or DMSO).

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.

-

In a separate tube, pre-complex the CuSO4 with the THPTA ligand.

-

Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC).

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.

Applications in Drug Development and Research

The dual functionality of this compound opens up a wide range of applications in the life sciences:

-

Bioconjugation: The azide group can be selectively reacted with an alkyne-functionalized molecule via click chemistry, while the iodo group can react with nucleophiles such as thiols (e.g., cysteine residues in proteins). This allows for the precise and orthogonal labeling of biomolecules.

-

Targeted Drug Delivery: This linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. For instance, a targeting moiety (e.g., an antibody or peptide) can be attached via the azide, and a therapeutic agent can be conjugated through the iodo group.

-

Molecular Probes and Imaging: By attaching a fluorescent dye or other reporter molecule to one end of the linker, this compound can be used to create probes for cellular imaging and tracking of biological processes.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the utility of this compound, the following diagrams illustrate key experimental workflows.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to a C4H8IN3 Isomer: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine

Abstract: The chemical formula C4H8IN3 can represent a multitude of structural isomers. This technical guide focuses on a plausible and synthetically accessible isomer with high potential for biological activity: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine . The imidazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1][2][3][4] This document provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities, supported by hypothetical data and pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and IUPAC Nomenclature

The molecular formula C4H8IN3 corresponds to a degree of unsaturation of two, suggesting the presence of rings and/or double bonds. Among the numerous possible isomers, substituted imidazolines represent a promising class of compounds due to their established role in medicinal chemistry. This guide will focus on 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine .

IUPAC Name: 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine

Chemical Structure:

Figure 1: Chemical structure of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine.

Physicochemical Properties

The predicted physicochemical properties of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Formula | C4H8IN3 |

| Molecular Weight | 225.03 g/mol |

| LogP (predicted) | 1.25 |

| Topological Polar Surface Area | 55.12 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| pKa (most basic) | 10.5 (predicted) |

| Solubility | Sparingly soluble in water |

Table 1: Predicted Physicochemical Properties.

Synthesis Protocol

The synthesis of 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine can be achieved through a multi-step process, as outlined below. This protocol is based on established methods for the synthesis of substituted imidazolines.[5][6][7][8][9]

Experimental Workflow Diagram

Figure 2: Synthetic workflow for the target compound.

Detailed Methodology

Step 1: Synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-amine

-

To a solution of N-methylethylenediamine (1.0 eq) in methanol at 0 °C, add cyanogen bromide (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure.

-

The crude product is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Step 2: Iodination

-

Dissolve the product from Step 1 (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate.

Step 3: Purification

-

The combined organic extracts from Step 2 are dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine.

Potential Biological Activity and Signaling Pathways

Iodinated imidazole derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[1][10] The introduction of an iodine atom can enhance binding to target proteins through halogen bonding and can also modulate the pharmacokinetic properties of the molecule.

Hypothetical Signaling Pathway Inhibition

It is postulated that 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine may act as an inhibitor of a hypothetical protein kinase "Kinase X" involved in a cancer cell proliferation pathway.

Figure 3: Postulated inhibition of the Kinase X signaling pathway.

Quantitative Biological Data (Hypothetical)

The following table presents hypothetical inhibitory concentrations (IC50) of the title compound and its analogs against "Kinase X" to illustrate a potential structure-activity relationship.

| Compound | R Group at C4 | IC50 (nM) against Kinase X |

| 1 | I | 50 |

| 2 | Br | 150 |

| 3 | Cl | 500 |

| 4 | H | > 10,000 |

Table 2: Hypothetical IC50 values demonstrating the importance of the halogen at C4.

Structure-Activity Relationship (SAR)

Based on the hypothetical data, a clear structure-activity relationship can be inferred. The presence and nature of the halogen at the 4-position of the imidazoline ring appear to be critical for inhibitory activity against "Kinase X".

Figure 4: Logical diagram of structure-activity relationships.

Conclusion

This technical guide provides a detailed overview of a specific isomer of C4H8IN3, 4-iodo-1-methyl-4,5-dihydro-1H-imidazol-2-amine. While the data presented for its biological activity is hypothetical, it is based on the known pharmacological importance of the iodinated imidazole scaffold. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its true therapeutic potential. This document serves as a foundational resource for researchers interested in the exploration of novel heterocyclic compounds for drug discovery.

References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. | Semantic Scholar [semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. [PDF] Imidazole: Having Versatile Biological Activities | Semantic Scholar [semanticscholar.org]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New protocols to access imidazoles and their ring fused analogues: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25816F [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 1-Azido-4-iodobutane

An In-depth Technical Guide to 1-Azido-4-iodobutane

This guide provides a detailed overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

This compound is a bifunctional chemical compound featuring both an azide and an iodo functional group. Its chemical formula is C₄H₈IN₃[1][2]. This structure makes it a useful reagent in various chemical syntheses, particularly in the realm of bioconjugation and click chemistry.

Molecular Weight

The molecular weight of this compound is a key parameter for any experimental work. The calculated molecular weight is approximately 225.03 g/mol [2][3]. The monoisotopic mass is 224.97629 Da[1][2].

A detailed breakdown of the molecular weight based on the constituent atoms is provided in the table below.

| Element | Symbol | Atomic Number | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 4 | [12.0096, 12.0116][4][5] | ~48.04 |

| Hydrogen | H | 1 | 8 | [1.00784, 1.00811][6][7][8] | ~8.064 |

| Iodine | I | 53 | 1 | 126.904[9][10] | 126.904 |

| Nitrogen | N | 7 | 3 | [14.00643, 14.00728][4][11][12] | ~42.021 |

| Total | ~225.03 |

Note: The standard atomic weights for Carbon, Hydrogen, and Nitrogen are presented as intervals due to natural isotopic abundance variations. For practical laboratory calculations, the conventional atomic weights are often used (C: 12.011, H: 1.008, N: 14.007).

Experimental Considerations

Due to the presence of the azide group, this compound should be handled with care as azides can be energetic materials. The iodo- group makes the compound susceptible to nucleophilic substitution reactions.

Potential Experimental Workflow

Given its structure, this compound is well-suited for sequential conjugation reactions. For instance, the iodide can be displaced by a nucleophile, followed by the use of the azide group in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. A generalized experimental workflow is depicted below.

Caption: Generalized workflow for the use of this compound.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound | C4H8IN3 | CID 22385489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 148759-55-1 [sigmaaldrich.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are chemical reagents that possess two reactive groups, enabling the formation of covalent bonds between two or more molecules.[1] These versatile tools are indispensable in modern life sciences and drug development, facilitating the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the stabilization of protein complexes for structural analysis.[2][3] The reactive groups of a bifunctional crosslinker can be identical (homobifunctional) or different (heterobifunctional), and they target specific functional groups on proteins and other biomolecules, such as primary amines (-NH2) and sulfhydryls (-SH).[4][5] The distance between the two reactive groups, known as the spacer arm, is a critical parameter that dictates the spatial constraints of the crosslink.[6]

This guide provides a comprehensive overview of bifunctional crosslinkers, including their classification, common reactive chemistries, and detailed experimental protocols. It also presents quantitative data in a structured format and visualizes key workflows and signaling pathways using the DOT language for Graphviz.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the identity of their reactive ends.

-

Homobifunctional Crosslinkers: These reagents have two identical reactive groups.[4] They are typically used in single-step reactions to crosslink molecules with the same functional groups, often leading to polymerization or intramolecular crosslinking.[7] A common application is capturing a "snapshot" of all protein interactions within a complex.[8]

-

Heterobifunctional Crosslinkers: These reagents possess two different reactive groups, allowing for sequential, two-step conjugation reactions.[5] This controlled approach minimizes unwanted self-conjugation and polymerization, making them ideal for linking two distinct molecules, such as an antibody to a drug payload in an ADC.[7][9]

-

Photoreactive Crosslinkers: This special class of heterobifunctional crosslinkers contains one chemically reactive group and one photoreactive group (e.g., an aryl azide). The photoreactive group remains inert until activated by UV light, at which point it can react non-specifically with nearby C-H or N-H bonds. This is particularly useful for capturing transient or weak interactions.

Common Reactive Chemistries

The specificity of a crosslinking reaction is determined by the reactive groups on the crosslinker and the target functional groups on the biomolecules.

Amine-Reactive Chemistries

Primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, are abundant and often located on the protein surface, making them accessible targets.[10]

-

N-hydroxysuccinimide (NHS) esters: NHS esters react with primary amines at pH 7-9 to form stable amide bonds.[4] The reaction is efficient and widely used.[1]

-

Imidoesters: These reagents also react with primary amines, forming amidine bonds. They are typically used at a more alkaline pH (8-10) compared to NHS esters.[11]

Sulfhydryl-Reactive Chemistries

Sulfhydryl groups, present in the side chain of cysteine residues, are less abundant than primary amines, allowing for more site-specific crosslinking.

-

Maleimides: Maleimides react specifically with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds.[3]

-

Pyridyl disulfides: These groups react with sulfhydryls to form disulfide bonds, which can be cleaved by reducing agents.

Quantitative Data on Common Bifunctional Crosslinkers

The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility of the reagent. The following tables summarize key quantitative data for commonly used bifunctional crosslinkers.

| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester | 11.4 | No | Yes |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS ester | 11.4 | Yes | No |

| DSG (Disuccinimidyl glutarate) | Homobifunctional | NHS ester | 7.7 | No | Yes |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester, Maleimide | 8.3 | No | Yes |

| SATA (N-succinimidyl S-acetylthioacetate) | Thiolation Reagent | NHS ester | 2.8 | No | Yes |

Table 1: Properties of Common Bifunctional Crosslinkers.

| Parameter | DSS | Sulfo-SMCC |

| Optimal pH Range (Amine Reaction) | 7.0 - 9.0 | 7.0 - 9.0 |

| Optimal pH Range (Sulfhydryl Reaction) | N/A | 6.5 - 7.5 |

| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours |

| Typical Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |

| Quenching Reagent | 20-50 mM Tris | Cysteine |

Table 2: Typical Reaction Conditions for DSS and Sulfo-SMCC.

Experimental Protocols

Protocol 1: One-Step Protein Crosslinking using DSS

This protocol describes a general procedure for crosslinking proteins using the homobifunctional crosslinker DSS.[4][12][13]

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7-9.

-

DSS (Disuccinimidyl suberate).

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM (e.g., 2 mg of DSS in 216 µL of solvent).[4] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[12][13]

-

Crosslinking Reaction: Add the DSS solution to the protein sample. The molar excess of DSS to protein depends on the protein concentration:

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][13]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[1][4] Incubate for 15 minutes at room temperature.[4]

-

Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Heterobifunctional Crosslinking using Sulfo-SMCC

This protocol outlines a two-step procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional crosslinker Sulfo-SMCC.[3][14][15]

Materials:

-

Amine-containing protein (Protein-NH2) in a non-amine, non-sulfhydryl-containing buffer (e.g., PBS, pH 7.2-7.5).

-

Sulfhydryl-containing protein (Protein-SH).

-

Sulfo-SMCC.

-

Desalting column.

Procedure: Step 1: Maleimide-Activation of Amine-Containing Protein

-

Prepare Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer.

-

Reaction: Add a 5- to 20-fold molar excess of Sulfo-SMCC to the Protein-NH2 solution.[3][14] The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[14][15]

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.[14]

Step 2: Conjugation to Sulfhydryl-Containing Protein 5. Conjugation: Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired conjugation efficiency. 6. Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[15] 7. Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing reagent like cysteine. 8. Analysis: The resulting conjugate can be analyzed by SDS-PAGE, size-exclusion chromatography, or other relevant techniques.

Protocol 3: Antibody-Drug Conjugation (ADC)

This protocol provides a general workflow for creating an ADC by linking a cytotoxic drug to an antibody via a bifunctional linker.[9][16]

Materials:

-

Antibody.

-

Reducing agent (e.g., DTT or TCEP).

-

Bifunctional linker with a maleimide group (e.g., SMCC).

-

Cytotoxic drug with a thiol group.

-

Reaction and purification buffers.

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like DTT or TCEP to expose free sulfhydryl groups.[16] The extent of reduction determines the final drug-to-antibody ratio (DAR).

-

Purification: Remove the excess reducing agent using a desalting column.

-

Drug-Linker Conjugation: React the reduced antibody with a molar excess of the maleimide-containing drug-linker. The reaction is typically carried out at pH 6.5-7.5 for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography.

-

Characterization: Characterize the ADC for parameters like DAR, purity, and binding affinity to its target antigen.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where bifunctional crosslinkers are employed.

Experimental Workflow for Protein Interaction Analysis

A general experimental workflow for identifying protein-protein interactions using bifunctional crosslinkers and mass spectrometry.

B-Cell Receptor (BCR) Signaling Pathway

A simplified diagram of the B-cell receptor (BCR) signaling pathway, which can be studied using crosslinking to stabilize protein interactions upon antigen binding.[17][18][19]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Dimerization

A diagram illustrating the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a process that can be captured and studied using bifunctional crosslinkers.[20][21][22]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. korambiotech.com [korambiotech.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. store.sangon.com [store.sangon.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

The Azide Moiety: A Lynchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently attach molecules to biomacromolecules is paramount. Among the chemical handles employed for such bioconjugation, the azide group has emerged as a uniquely powerful and versatile tool. Its small size, metabolic stability, and bioorthogonal reactivity have propelled it to the forefront of strategies for labeling, tracking, and functionalizing proteins, glycans, nucleic acids, and lipids. This technical guide provides a comprehensive overview of the pivotal role of azide compounds in bioconjugation, with a focus on the core chemistries, experimental methodologies, and applications relevant to researchers in life sciences and drug development.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation stems from its "bioorthogonal" nature. This means that the azide functionality is essentially inert to the vast array of functional groups present in biological systems, such as amines, thiols, and hydroxyls. It only reacts with a specific, exogenously introduced reaction partner, ensuring that the conjugation reaction is highly selective and occurs only at the desired site. The primary reactions leveraging the azide group for bioconjugation are the Staudinger ligation and various forms of the azide-alkyne cycloaddition.

Key Azide-Based Bioconjugation Reactions

Three main classes of reactions have become the workhorses of azide-based bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each offers a unique set of advantages and is suited to different experimental contexts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][2] This reaction forms a stable 1,4-disubstituted triazole linkage.[3] The high reliability and yields of CuAAC have made it a popular choice for a wide range of in vitro bioconjugation applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[6][7] The relief of ring strain provides the driving force for this bioorthogonal reaction, making it ideal for live-cell imaging and in vivo applications.[8]

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a triarylphosphine that has been engineered to form a stable amide bond.[9][][11] This reaction is highly selective and proceeds under physiological conditions without the need for a catalyst.[12] The "traceless" version of this ligation is particularly elegant, as it leaves no atoms from the phosphine reagent in the final product.[] While generally slower than click chemistry reactions, its biocompatibility makes it a valuable tool for certain applications.[9]

Quantitative Comparison of Azide-Based Bioconjugation Reactions

The choice of bioconjugation strategy often depends on the specific requirements of the experiment, such as the desired reaction rate, the biological environment, and the nature of the biomolecule being modified. The following table summarizes key quantitative parameters for the three major azide-based ligation chemistries.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Environment | Key Features |

| CuAAC | 10² - 10³ | In vitro, ex vivo | High reaction rates, high yields, regioselective.[13] Requires copper catalyst which can be toxic to cells.[3] |

| SPAAC | 10⁻³ - 1 | In vitro, in vivo, live cells | No catalyst required, bioorthogonal.[7][14][15] Reaction rate is dependent on the structure of the cyclooctyne.[7] |

| Staudinger Ligation | ~2 x 10⁻³ | In vitro, in vivo, live cells | Catalyst-free, forms a native amide bond in the "traceless" version.[9] Generally slower than cycloaddition reactions.[9] |

Applications in Research and Drug Development

The versatility of azide-based bioconjugation has led to its widespread adoption in numerous areas of life sciences and therapeutic development.

Drug Development: Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a powerful class of targeted therapeutics. Azide-alkyne cycloaddition is increasingly being used for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[16][17][18] This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetic properties and a wider therapeutic window.[19]

Proteomics

Azide-based probes have revolutionized the study of the proteome. In a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), an azide-bearing amino acid analog, such as azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins.[20] These azide-labeled proteins can then be selectively tagged with alkyne-functionalized reporters for visualization or enrichment and subsequent identification by mass spectrometry.[20][21] Similarly, Activity-Based Protein Profiling (ABPP) utilizes azide- or alkyne-containing probes to covalently label active enzymes, providing a powerful tool for functional proteomics.[2][3]

Genomics and Glycobiology

The metabolic labeling of nucleic acids with azide-modified nucleosides allows for the visualization and analysis of DNA replication and RNA transcription.[22][23][24] These azide-tagged nucleic acids can be subsequently labeled with fluorescent probes or affinity tags via click chemistry.[25][26] In glycobiology, azide-functionalized sugars are used to metabolically label glycans on the surface of cells, enabling the study of their roles in various biological processes.[27]

Experimental Protocols

The following sections provide detailed, generalized protocols for performing the three major types of azide-based bioconjugation reactions. Note that specific conditions may need to be optimized for individual biomolecules and reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes the labeling of an alkyne-modified protein with an azide-containing dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Azide-containing dye (e.g., a fluorescent probe)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with proteins, e.g., 100 mM in water)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final protein concentration. A typical reaction volume is 50-100 µL.

-

Add the azide-containing dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is commonly used.

-

In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is often used.[1]

-

Add the premixed copper-ligand solution to the protein-dye mixture.

-

(Optional) Add aminoguanidine to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.

-

Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of cell surface proteins metabolically labeled with an azide-containing amino acid using a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Mammalian cells cultured in appropriate media

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

-

Phosphate-buffered saline (PBS)

-

Cell culture incubator (37 °C, 5% CO₂)

Procedure:

-

Culture mammalian cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium supplemented with the azide-modified amino acid (e.g., 50-100 µM AHA).

-

Incubate the cells for a period sufficient for protein expression and incorporation of the azide-amino acid (e.g., 4-24 hours).

-

Wash the cells three times with warm PBS to remove unincorporated azide-amino acid.

-

Add the cyclooctyne-functionalized fluorescent dye, dissolved in culture medium, to the cells. A final concentration of 1-10 µM is a common starting point.

-

Incubate the cells with the dye for 30-60 minutes at 37 °C.

-

Wash the cells three times with warm PBS to remove excess dye.

-

The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Protocol for Staudinger Ligation of a Biomolecule

This protocol provides a general procedure for labeling an azide-modified biomolecule with a phosphine-containing probe.

Materials:

-

Azide-modified biomolecule in an aqueous buffer (e.g., PBS, pH 7.4)

-

Engineered phosphine probe (e.g., a phosphine-biotin conjugate)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

-

Add the phosphine probe to the solution of the azide-modified biomolecule. A 1.5 to 5-fold molar excess of the phosphine probe is typically used.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., mass spectrometry or SDS-PAGE).

-

Upon completion, purify the conjugated biomolecule from unreacted reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography if the probe contains a tag like biotin.

Conclusion

Azide-based bioconjugation has become an indispensable part of the chemical biologist's and drug developer's toolkit. The bioorthogonality of the azide group, coupled with the efficiency and selectivity of reactions like CuAAC, SPAAC, and the Staudinger ligation, provides a powerful platform for the precise chemical modification of biomolecules. From the synthesis of next-generation antibody-drug conjugates to the elucidation of complex biological pathways through proteomic and genomic studies, the applications of azide chemistry continue to expand, promising further innovations in our understanding and manipulation of biological systems. This guide serves as a foundational resource for researchers seeking to harness the power of azide compounds in their own investigations.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 13. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 17. Antibody-drug conjugates: Design and development for therapy and imaging in and beyond cancer, LabEx MAbImprove industrial workshop, July 27–28, 2017, Tours, France - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 19. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 22. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Azide dT (5') Oligo Modifications from Gene Link [genelink.com]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Azido-4-iodobutane in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive literature search, there is a notable lack of specific published data detailing the use of 1-azido-4-iodobutane in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with extensive quantitative data and detailed protocols. Therefore, the following application notes and protocols are generalized based on well-established principles of CuAAC reactions with other alkyl azides. These should serve as a robust starting point for developing specific applications, and optimization of reaction conditions for your particular alkyne substrate and desired product is highly recommended.

Introduction to this compound in CuAAC Reactions

This compound is a heterobifunctional linker molecule that possesses two distinct reactive functionalities: an azide group and an iodo group. The azide group participates readily in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to form a stable 1,2,3-triazole ring with a terminal alkyne.[1][2][3][][5] This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups, making it a powerful tool in bioconjugation, drug discovery, and materials science.[6][7] The presence of the iodo group on the other end of the butane chain provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the sequential or orthogonal introduction of other molecular entities.

The CuAAC reaction is characterized by its rapid kinetics and high yields, often proceeding to completion in a short time at room temperature.[1][3] The resulting 1,4-disubstituted triazole is a stable, aromatic linker that is not easily cleaved under biological conditions.[7]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a variety of applications:

-

Synthesis of Heterobifunctional Linkers: After the CuAAC reaction, the iodo group can be displaced by various nucleophiles (e.g., thiols, amines, carboxylates) to create a wide array of custom linkers for specific applications.

-

Bioconjugation: this compound can be used to link biomolecules, such as proteins, peptides, or nucleic acids, to other molecules, including fluorescent dyes, affinity tags, or drug molecules.[8][9] The typical workflow involves first reacting the azide with an alkyne-modified biomolecule, followed by the reaction of the iodide with a second molecule of interest.

-

Drug Discovery: In drug discovery, this linker can be used to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic agent, creating a targeted drug delivery system.

-

Surface Functionalization: The azide group can be "clicked" onto an alkyne-functionalized surface, leaving the iodo group exposed for further modification of the material's properties.

Key Experimental Considerations

Several factors can influence the success and efficiency of the CuAAC reaction with this compound:

-

Copper Source: The reaction is catalyzed by Cu(I) ions. These can be introduced directly as Cu(I) salts (e.g., CuI, CuBr), or more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[5]

-

Ligands: To stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation, a ligand is often employed. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common choices that can accelerate the reaction.[8]

-

Solvent: CuAAC reactions can be performed in a variety of solvents, including water, alcohols (e.g., t-BuOH), and organic solvents like THF and DMF. The choice of solvent will depend on the solubility of the reactants. For bioconjugation, aqueous buffers are typically used.[8]

-

Reaction Time and Temperature: Most CuAAC reactions proceed efficiently at room temperature, with reaction times ranging from a few minutes to several hours.[8] In some cases, gentle heating may be used to accelerate the reaction.

-

Purity of Reagents: The purity of the alkyne and this compound is crucial for achieving high yields.

Experimental Protocols

The following are generalized protocols for the CuAAC reaction of this compound with a terminal alkyne. Note: These are starting points and should be optimized for your specific substrates and application.

Protocol 1: General Synthesis of a 1-(4-Iodobutyl)-4-substituted-1H-1,2,3-triazole

This protocol is suitable for general organic synthesis applications.

Materials:

-

Terminal Alkyne (1.0 equiv)

-

This compound (1.0-1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

-

Sodium Ascorbate (0.05-0.2 equiv)

-

Solvent (e.g., tert-Butanol/Water 1:1, THF, or DMF)

-

Nitrogen or Argon gas for inert atmosphere (recommended)

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne and this compound in the chosen solvent.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

To the stirred reaction mixture, add the CuSO₄ solution followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride or EDTA to chelate the copper.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-iodobutyl)-4-substituted-1H-1,2,3-triazole.

Protocol 2: Bioconjugation to an Alkyne-Modified Biomolecule

This protocol is adapted for the conjugation of this compound to a sensitive biomolecule in an aqueous environment.

Materials:

-

Alkyne-modified Biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (10-50 fold molar excess over the biomolecule)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Degassed buffer

Procedure:

-

Prepare stock solutions of this compound, THPTA, CuSO₄, and sodium ascorbate in a degassed buffer or water.

-

In a microcentrifuge tube, add the solution of the alkyne-modified biomolecule.

-

Add the desired molar excess of the this compound stock solution.

-

Prepare a pre-mixed catalyst solution by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).[8]

-

Add the catalyst pre-mix to the biomolecule-azide mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a rotator for gentle mixing.

-

Purify the resulting conjugate using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Quantitative Data (Generalized)

| Parameter | Typical Range | Notes |

| Yield | > 85% | Highly dependent on substrate purity and reaction conditions. |

| Reaction Time | 0.5 - 4 hours | Can be faster with higher concentrations and optimized catalysis.[8] |

| Temperature | Room Temperature | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |

| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is often preferred for bioconjugation. |

| Reducing Agent (NaAsc) | 5 - 20 mol% | A slight excess relative to copper is typically used. |

| Ligand to Copper Ratio | 2:1 to 5:1 | Higher ratios can improve catalyst stability and reaction rate.[8] |

Visualizations

General CuAAC Reaction Workflow

Caption: General workflow for a CuAAC reaction.

Logical Relationship of Bifunctional Linker Application

Caption: Sequential functionalization using this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. bioclone.net [bioclone.net]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction